molecular formula C18H13N3O2 B5210441 1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate

1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate

Cat. No.: B5210441
M. Wt: 303.3 g/mol
InChI Key: QPSPUUOCUDVUQL-UHFFFAOYSA-N
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Description

1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a diazonium group, a naphthalene ring, and a carbamoyl group attached to a methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate typically involves the diazotization of an appropriate amine precursor followed by coupling with a naphthalene derivative. The reaction conditions often require acidic environments and controlled temperatures to ensure the stability of the diazonium salt. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and various naphthalene derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization processes with stringent control over reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazonium group into an amine group.

    Substitution: The diazonium group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like halides, cyanides, and thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines.

Scientific Research Applications

1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate involves its interaction with molecular targets through its diazonium group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Similar Compounds

  • 4-Diazo-N-(4-methylphenyl)-3-oxo-3,4-dihydro-2-naphthalenecarboxamide
  • 1-Diazonio-3-[(4-methylphenyl)sulfonyl]amino-4-phenylbut-1-en-2-olate

Uniqueness

1-Diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-diazonio-3-[(4-methylphenyl)carbamoyl]naphthalen-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c1-11-6-8-13(9-7-11)20-18(23)15-10-12-4-2-3-5-14(12)16(21-19)17(15)22/h2-10H,1H3,(H-,20,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSPUUOCUDVUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2[O-])[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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